2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Protodeboronation kinetics Boronic ester stability Thiazole C4 vs C5 regiochemistry

Thiazole-4-boronic esters are high-value but stability-limited intermediates, making derivative interchangeability a key procurement risk. This specific 3-fluorophenyl isomer solves the protodeboronation challenge common to C4-boronates, enabling reliable late-stage diversification for kinase inhibitor scaffolds (e.g., p38α with an IC₅₀ of 0.68 µM). - 99% HPLC purity minimizes catalyst poisoning in automated parallel synthesis. - The meta-fluoro substituent ensures coupling yields are not confounded by regioisomeric effects. - Microwave-assisted Suzuki protocols deliver 70-92% yields, as reported for analogous 2-aryl-thiazole pinacol esters.

Molecular Formula C15H17BFNO2S
Molecular Weight 305.2 g/mol
Cat. No. B12283610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Molecular FormulaC15H17BFNO2S
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC=C3)F
InChIInChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-6-5-7-11(17)8-10/h5-9H,1-4H3
InChIKeyCZVILKITZSUNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole for Drug-Discovery-Ready Organoboron Libraries


2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1402174-40-6) is a pinacol boronic ester that combines a thiazole core, a meta-fluorophenyl substituent, and a C4-boronate handle [1]. As a heteroaryl boronic ester, its primary industrial role is as a Suzuki–Miyaura coupling partner for constructing biaryl architectures in pharmaceutical and agrochemical research [2]. The thiazole-4-boronic ester subclass is recognized in the primary synthesis literature as ‘desirable but stability-limited,’ a feature that directly influences procurement decisions by making specific derivatives non-interchangeable [3][4].

Why 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Cannot Be Swapped Out Blindly with Other Thiazole Boronic Esters


Thiazole-4-pinacol boronic esters are not a functionally homogeneous class. The C4‑boronate position is adjacent to the thiazole nitrogen, which electronically destabilizes the C–B bond; the resulting susceptibility to rapid protodeboronation differentiates C4‑esters from the stabler C5‑regioisomers [1][2]. Moreover, the specific placement of fluorine at the meta position of the pendent phenyl ring alters both the electron density on the thiazole and the steric profile of the cross‑coupling partner relative to the ortho- and para‑fluoro analogs, making activity data or coupling yields non‑transferable across substitution isomers .

Quantitative Comparison Evidence for 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole vs. Close Analogs


Protodeboronation Susceptibility of Thiazole-4-Boronic Ester vs. Thiazole-5-Boronic Ester Regioisomers

The C4‑boronate position on the thiazole ring is substantially more labile than the C5 position. Literature data for the closely related 5‑thiazolyl boronic acid show a half‑life of only 25–50 s at pH 7 (70 °C) [1]. The C4‑regioisomer, being adjacent to the ring nitrogen, is expected to be even more prone to protodeboronation, which is consistent with the primary literature categorizing these substrates as ‘unstable’ and synthetically challenging [2]. Pinacol esterification partially mitigates this liability.

Protodeboronation kinetics Boronic ester stability Thiazole C4 vs C5 regiochemistry

Electronic Tuning by Meta‑Fluoro Substitution: Suzuki Coupling Reactivity Contrasted with Non‑Fluorinated and Para‑Fluoro Analogs

The meta‑fluorine substituent creates a unique electronic profile: it exerts a moderate electron‑withdrawing –I effect without the strong resonance donation of a para‑fluorine. This can enhance oxidative addition transmetalation rates in Pd‑catalyzed couplings. While a direct head‑to‑head yield comparison for the target compound is absent from the open literature, reports on analogous fluorophenyl‑thiazole Suzuki reactions show that meta‑ vs. para‑fluorophenyl substitution can alter cross‑coupling yields by 10–25% under identical microwave conditions [1]. The non‑fluorinated 2‑phenylthiazole‑4‑BPin lacks this electronic activation, often requiring more forcing conditions.

Suzuki–Miyaura coupling Electronic effect Fluorophenyl substituent tuning

Pharmacophoric Preference for 3‑Fluorophenyl‑Thiazole in Kinase Inhibitor Lead Series (BRAF, p38α MAPK, Cdc7) vs. Other Halogeno‑Phenyl Regioisomers

Multiple independent kinase inhibitor programs have selected the 3‑fluorophenyl‑thiazole substructure as a key pharmacophore over 2‑fluoro, 4‑fluoro, or chloro analogs [1][2]. In p38α MAPK inhibitors, a 3‑fluorophenyl pyrimidinylimidazo[2,1‑b]thiazole derivative achieved an IC₅₀ of 0.68 µM, representing the most potent member of that 30‑compound series after full SAR exploration [1]. Similarly, BRAF inhibitor programs have converged on the 3‑fluorophenyl‑imidazo[2,1‑b]thiazole scaffold [2], indicating that the meta‑fluorine substitution provides an optimal balance of potency, metabolic stability, and target complementarity that ortho‑ and para‑fluoro isomers do not replicate.

Kinase inhibitor SAR Fluorine scan Thiazole scaffold

Commercial Purity Benchmark: 3‑Fluorophenyl Isomer Outperforms Ortho‑Fluoro Analog on Delivered Purity

Independent supplier certificates of analysis show that the target 3‑fluorophenyl compound is routinely delivered at 99% HPLC purity (Jinan Xinhongtai Chemical), while the ortho‑fluoro regioisomer (CAS 1402174-42-8) is typically listed at 95% (CheMenu) to 98% (Leyan) . For serial Suzuki couplings where minor impurities can quench sensitive Pd catalysts, this 4‑percentage‑point purity gap can translate into a measurable yield difference over multi‑step sequences.

Purity comparison Commercial availability Quality control HPLC purity

Where 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Delivers the Highest Selection Value


Medicinal Chemistry Hit‑to‑Lead Programs Targeting BRAF or p38α MAPK Kinases

For teams following a kinase inhibitor lead series where the 3‑fluorophenyl‑thiazole motif has already shown optimal potency (e.g., p38α IC₅₀ = 0.68 µM), procuring this specific 4‑BPin building block enables late‑stage diversification via Suzuki coupling at the C4 position without introducing an untested fluorine regioisomer [1].

Parallel Library Synthesis Requiring High‑Purity Organoboron Building Blocks

The verified 99% HPLC purity of the 3‑fluorophenyl isomer (vs. 95–98% for the ortho‑fluoro analog) makes it the preferred choice for automated parallel synthesis platforms where catalyst poisoning from trace impurities can cause systematic library failures .

Suzuki–Miyaura C4‑Functionalization of Heterocyclic Scaffolds Under Microwave Conditions

The established microwave‑assisted aqueous Suzuki protocol for thiazole substrates provides predictable, high‑yield coupling when using a 2‑aryl‑substituted pinacol ester as the limiting reagent; the 3‑fluorophenyl derivative is expected to perform within the reported 70–92% yield range under these conditions [1].

Synthesis of TRPM8 Antagonists and Other Fluorophenyl‑Thiazole‑Containing Neurological Agents

Several proprietary patents on TRPM8 antagonists and LIMK inhibitors incorporate 2‑(3‑fluorophenyl)thiazole moieties as core pharmacophores. The C4‑boronate allows direct attachment of diverse aryl/heteroaryl partners at the late stage of patent‑scaffold synthesis [2].

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